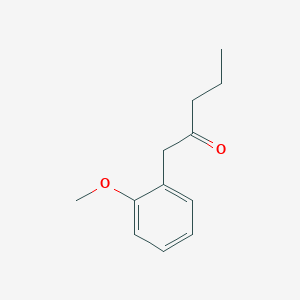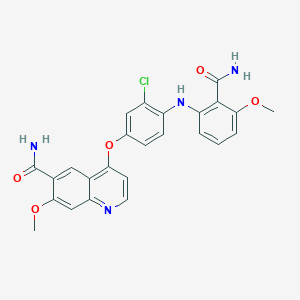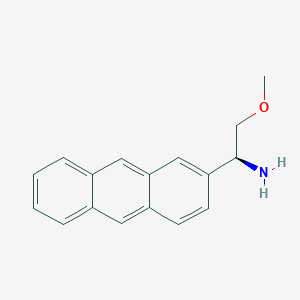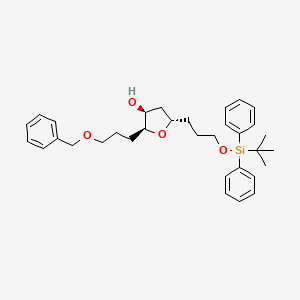
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene is an organic compound with a complex structure that includes a benzene ring substituted with chlorine, cyclopropyl, methoxy, and methylsulfonyl groups
Preparation Methods
The synthesis of 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene typically involves multiple steps, including electrophilic aromatic substitution and cyclopropanation reactions. One common synthetic route involves the following steps:
Electrophilic Aromatic Substitution: Introduction of the chlorine and methoxy groups onto the benzene ring.
Cyclopropanation: Formation of the cyclopropyl group via a cyclopropanation reaction.
Sulfonylation: Introduction of the methylsulfonyl group using a sulfonyl chloride reagent under basic conditions.
Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The chlorine atom can be reduced to form a hydrogen-substituted benzene ring.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
1-Chloro-5-cyclopropyl-4-methoxy-2-(methylsulfonyl)benzene can be compared with other similar compounds, such as:
1-Chloro-4-methoxybenzene: Lacks the cyclopropyl and methylsulfonyl groups, resulting in different chemical and biological properties.
1-Chloro-2-methylsulfonylbenzene: Lacks the cyclopropyl and methoxy groups, leading to variations in reactivity and applications.
1-Chloro-5-cyclopropylbenzene: Lacks the methoxy and methylsulfonyl groups, affecting its overall chemical behavior.
Properties
Molecular Formula |
C11H13ClO3S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
1-chloro-5-cyclopropyl-4-methoxy-2-methylsulfonylbenzene |
InChI |
InChI=1S/C11H13ClO3S/c1-15-10-6-11(16(2,13)14)9(12)5-8(10)7-3-4-7/h5-7H,3-4H2,1-2H3 |
InChI Key |
GVNGNHHWVODGTE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C2CC2)Cl)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-Bromo-2-methyl-2,3-dihydroimidazo[2,1-B]oxazol-5-amine](/img/structure/B13049387.png)

![(E)-(1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene)aminobenzoate](/img/structure/B13049409.png)

![1-[3-(Trifluoromethoxy)phenyl]prop-2-EN-1-amine](/img/structure/B13049412.png)





